molecular formula C8H16N2O3 B11949244 N-(3-aminopropanoyl)valine

N-(3-aminopropanoyl)valine

Cat. No.: B11949244
M. Wt: 188.22 g/mol
InChI Key: DVIZUEAPVZZYCO-UHFFFAOYSA-N
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Description

N-(3-aminopropanoyl)valine is a compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of a valine moiety linked to a 3-aminopropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropanoyl)valine can be achieved through several methods. One common approach involves the reaction of valine with 3-aminopropanoic acid under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the valine and the 3-aminopropanoic acid.

Industrial Production Methods: Industrial production of this compound may involve microbial synthesis techniques. Microbial preparation methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. For instance, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase can be employed to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropanoyl)valine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the 3-aminopropanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives .

Scientific Research Applications

N-(3-aminopropanoyl)valine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-aminopropanoyl)valine involves its interaction with specific molecular targets and pathways. For instance, it may influence mitochondrial function and oxidative stress by modulating the activity of enzymes involved in these processes. The compound can enhance mitochondrial biogenesis and dynamics, thereby improving mitochondrial function and reducing oxidative stress .

Comparison with Similar Compounds

    Valine: An essential amino acid that is a key component of proteins.

    Alanine: Another amino acid that is structurally similar to valine but with a different side chain.

    Leucine and Isoleucine: Branched-chain amino acids that share structural similarities with valine.

Uniqueness: N-(3-aminopropanoyl)valine is unique due to the presence of the 3-aminopropanoyl group, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with the parent amino acids .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

DVIZUEAPVZZYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCN

Origin of Product

United States

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